molecular formula C24H22N4O3S B2374914 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 396722-72-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2374914
CAS No.: 396722-72-8
M. Wt: 446.53
InChI Key: STTSPFNAIWCJJY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a high-purity chemical reagent designed for pharmaceutical research and development, particularly in early-stage discovery. This compound features a complex molecular architecture comprising a dihydrothienopyrazole core, a 2,4-dimethylphenyl substituent, and a 2,5-dioxopyrrolidin-1-yl benzamide group. This specific structure suggests potential application as a key intermediate or functional scaffold in medicinal chemistry, possibly related to the development of compounds targeting allosteric sites on protein receptors . The 2,5-dioxopyrrolidin-1-yl moiety is particularly noteworthy as a potential electrophile in covalent inhibitor design or as a versatile handle for bioconjugation. Researchers may employ this compound in exploring new chemical space for central nervous system (CNS) disorders, given that structurally related compounds with dihydrothienopyrazole frameworks have demonstrated relevance in neuropharmacological research . The precise mechanism of action for this specific compound requires further investigation, but its structural features indicate potential for protein binding and modulation, possibly as an allosteric modulator of G-protein coupled receptors (GPCRs) given the established importance of such targets in CNS drug discovery . This product is offered exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material according to laboratory safety protocols and verify specific suitability for their experimental needs.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-14-3-8-20(15(2)11-14)28-23(18-12-32-13-19(18)26-28)25-24(31)16-4-6-17(7-5-16)27-21(29)9-10-22(27)30/h3-8,11H,9-10,12-13H2,1-2H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTSPFNAIWCJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 396722-72-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Anticancer Activity : The thienopyrazole core has been associated with anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549, often through apoptosis induction and cell cycle arrest mechanisms .
  • PPARγ Agonism : Preliminary investigations suggest that derivatives of thienopyrazoles may act as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and adipocyte differentiation, making it a target for type II diabetes treatment .
  • Anti-inflammatory Properties : Certain thienopyrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Modifications to the benzamide moiety and the thieno[3,4-c]pyrazole core can significantly influence potency and selectivity:

ModificationEffect on Activity
Substituents on the benzamide ringAltered binding affinity to target receptors
Variations in the thieno[3,4-c]pyrazole coreImpact on cytotoxicity and selectivity towards cancer cells

Case Studies

  • Cytotoxicity Against MCF-7 Cells : In a study evaluating various thienopyrazole derivatives, this compound exhibited significant cytotoxicity with an IC50_{50} value indicating effective inhibition of cancer cell proliferation .
  • PPARγ Partial Agonism : A series of experiments demonstrated that certain structural modifications resulted in enhanced PPARγ binding affinity. Compounds similar to this benzamide derivative were shown to activate PPARγ-mediated pathways involved in glucose homeostasis and lipid metabolism .

Research Findings

Recent research highlights the potential therapeutic applications of this compound in various fields:

  • Anticancer Therapeutics : Ongoing studies are exploring the compound's efficacy against multiple cancer types through both in vitro and in vivo models.
  • Diabetes Management : The compound's role as a PPARγ agonist suggests potential applications in managing insulin sensitivity and metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,4-c]pyrazole core distinguishes this compound from analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), which features a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromene system.

Substituent Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl; 4-(2,5-dioxopyrrolidin-1-yl)benzamide ~465 (estimated) Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromen; 2-fluoro-N-isopropylbenzamide 589.1 (M++1) 175–178
  • Electron-Withdrawing Groups : The dioxopyrrolidin moiety in the target compound introduces electron-deficient character, contrasting with Example 53’s fluorophenyl groups, which may improve membrane permeability via lipophilicity .

Pharmacological and Physicochemical Properties

  • Solubility : The dioxopyrrolidin group likely enhances aqueous solubility relative to Example 53’s fluorinated chromen system, which is more lipophilic .

Q & A

Basic Research Question

  • HPLC : Quantify purity (>95% threshold for pharmacological studies).
  • NMR (¹H/¹³C) : Confirm substituent integration and stereochemistry.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Methodological Insight : Combine orthogonal methods (e.g., HPLC + NMR) to resolve co-eluting impurities or tautomeric forms.

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide couplings to enhance solubility and reduce side reactions.
  • Catalysis : Employ Pd catalysts for Suzuki couplings or TEMPO for oxidation steps.
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as per ICReDD’s methodologies .

Q. Data Example :

ParameterOptimization RangeImpact on Yield
Temperature0°C to 80°CMax yield at 50°C
Catalyst Loading1–5 mol%Optimal at 3 mol%

How should researchers address contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Strategies include:

  • Replication : Validate results across independent labs using standardized protocols.
  • Dose-Response Analysis : Confirm activity across multiple concentrations.
  • Target Profiling : Use siRNA knockdown or CRISPR to identify off-target effects .

Methodological Insight : Employ statistical experimental design (e.g., factorial analysis) to isolate confounding variables .

What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand stability .

Q. Example Output :

PropertyPredicted Value
logP3.2 ± 0.5
Solubility (µM)12.4 (pH 7.4)

What reactor design considerations are critical for scaling up synthesis?

Advanced Research Question

  • Mixing Efficiency : Use baffled reactors for viscous intermediates.
  • Heat Transfer : Optimize jacket cooling to manage exothermic cyclization steps.
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question
Stability is influenced by moisture (hydrolysis of the dioxopyrrolidine group) and light (degradation of the thieno-pyrazole core).

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

What strategies are recommended for elucidating structure-activity relationships (SAR)?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replace dioxopyrrolidine with morpholine).
  • Bioassay Profiling : Test against panels of kinases or GPCRs to map activity cliffs .

Q. Example SAR Table :

Analog (R Group)IC50 (nM)Selectivity Index
2,5-Dioxopyrrolidinyl12.38.5
Morpholinyl45.62.1

How can researchers identify the compound’s molecular targets in complex biological systems?

Advanced Research Question

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
  • Transcriptomics : CRISPR-Cas9 screens to identify gene knockouts that abolish activity .

Methodological Insight : Combine pulldown assays with LC-MS/MS for target identification.

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